Arcyriarubin A

Description

Overview of Bisindolylmaleimides as a Class of Investigational Compounds

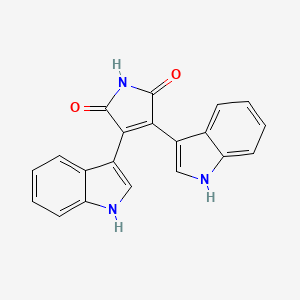

Bisindolylmaleimides (BIMs) are a class of organic compounds that have garnered significant interest in medicinal chemistry and pharmacological research. nih.gov These compounds are structurally characterized by two indole (B1671886) rings linked to a maleimide (B117702) core. mdpi.com They are derived from natural sources, such as the pigment arcyriarubin, and are biosynthetically related to indolocarbazoles. nih.gov A key structural difference is that BIMs lack the central bond between the two aromatic units found in indolocarbazoles, which provides them with greater flexibility. nih.gov

The scientific community's interest in bisindolylmaleimides stems primarily from their potent and often selective inhibitory activity against a variety of protein kinases. nih.gov Protein kinases are crucial enzymes in cellular signaling pathways that regulate processes like cell growth, differentiation, and apoptosis. ontosight.ai Aberrant kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery. ontosight.aiadvms.pl

Extensive synthetic efforts have been dedicated to modifying the basic bisindolylmaleimide scaffold, leading to a broad range of derivatives with diverse biological profiles. nih.gov These modifications often involve the alkylation of the indole nitrogens or functionalization of the maleimide ring, which can significantly influence the compound's potency and selectivity for different kinase targets. nih.gov While widely recognized as protein kinase inhibitors, some bisindolylmaleimides have also demonstrated other biological activities, including the inhibition of calcium signaling and antimicrobial effects. nih.gov

Several bisindolylmaleimide derivatives have progressed into clinical trials, highlighting their therapeutic potential. Notable examples include Enzastaurin and Ruboxistaurin, which are potent inhibitors of specific protein kinase C (PKC) isoforms. nih.govencyclopedia.pub The ongoing research into this class of compounds continues to explore new chemical entities to target a wider range of diseases. nih.gov

Historical Context of Bisindolylmaleimide IV (Arcyriarubin A) Discovery and Initial Characterization

Bisindolylmaleimide IV, also known by its natural product name this compound, was first isolated in 1980 by Steglich and his colleagues. nih.govencyclopedia.pubrsc.org The compound was discovered in the red sporangia of the slime mold Arcyria denudate. rsc.orgnih.gov This discovery marked the beginning of extensive research into the bisindolylmaleimide class of compounds. nih.gov The structure of this compound, the simplest of the bisindolylmaleimides, was elucidated using spectroscopic methods. rsc.org

Initial studies quickly identified Bisindolylmaleimide IV as a potent inhibitor of protein kinase C (PKC). nih.govencyclopedia.pub Further investigations revealed that it exhibited sub-micromolar inhibition of PKC and micromolar inhibition against seven other PKC isoenzymes. nih.gov The initial synthesis of Bisindolylmaleimide IV was also reported by Steglich et al. in 1980, which was crucial for confirming its structure and enabling further biological evaluation. nih.gov

Subsequent research focused on understanding the structure-activity relationships of Bisindolylmaleimide IV. Studies comparing it to its derivatives, such as the corresponding succinimide (B58015) and lactam analogs, demonstrated the critical importance of the maleimide ring for its kinase inhibitory activity. nih.govencyclopedia.pub These early findings established Bisindolylmaleimide IV as a significant natural product with promising biological activity, paving the way for the development of more potent and selective kinase inhibitors.

Significance of Bisindolylmaleimide IV as a Foundational Compound in Kinase Inhibition Research

Bisindolylmaleimide IV has played a pivotal role as a foundational compound in the field of kinase inhibition research, particularly concerning protein kinase C (PKC). Its discovery as a potent PKC inhibitor provided researchers with a valuable chemical tool to probe the function of this important enzyme family in various cellular processes. nih.govencyclopedia.pub

The relatively simple structure of Bisindolylmaleimide IV served as a scaffold for the rational design and synthesis of a multitude of derivatives. nih.gov This led to the development of compounds with improved selectivity and potency for specific PKC isoforms. For instance, the exploration of N-alkylated indole derivatives gave rise to compounds like GF109203X (Bisindolylmaleimide I), which exhibited nanomolar inhibitory concentrations against certain PKC isoforms. nih.gov

Research on Bisindolylmaleimide IV also shed light on the mechanism of kinase inhibition. Studies have shown that it acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase. nih.gov Interestingly, it has been characterized as an uncompetitive inhibitor with respect to substrate peptides, targeting the quiescent state of PKC and stabilizing it. plos.orgnih.gov This is in contrast to some of its derivatives, like Bisindolylmaleimide I, which are competitive inhibitors with respect to the substrate and target the activated state of PKC. plos.orgnih.gov This distinction has been crucial for understanding the nuanced ways in which different inhibitors can modulate kinase activity.

The inhibitory profile of Bisindolylmaleimide IV has been extensively characterized against various kinases, providing a benchmark for the development of more selective inhibitors. caymanchem.com While it is a potent PKC inhibitor, it also shows inhibitory activity against protein kinase A (PKA) at higher concentrations. caymanchem.commedchemexpress.com This has driven efforts to create derivatives with a greater selectivity window between PKC and other kinases.

Interactive Data Table: Kinase Inhibition Profile of Bisindolylmaleimide IV

| Kinase | IC₅₀ (µM) | Citation |

| Protein Kinase C (PKC) | 0.10 - 0.55 | caymanchem.commedchemexpress.com |

| Protein Kinase A (PKA) | 2.0 - 11.8 | caymanchem.commedchemexpress.com |

| p70s6k/p85s6k | 8 | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYBRTASHMYDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152324 | |

| Record name | Bisindolylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119139-23-0 | |

| Record name | Arcyriarubin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119139-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisindolylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisindolylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISINDOLYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBK3OO5K8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin, Isolation, and Biosynthesis of Bisindolylmaleimide Iv

Natural Sources and Isolation from Myxomycetes Slime Moulds

Bisindolylmaleimide IV, also known by the synonym Arcyriarubin A, was first identified and isolated from the fruiting bodies of the Myxomycetes slime mold Arcyria denudata nih.govnih.gov. Slime molds, or Myxomycetes, are unique organisms that exist as single-celled amoebae but can aggregate to form multicellular structures, and they are known producers of a variety of secondary metabolites mdpi.com.

The isolation of Bisindolylmaleimide IV from Arcyria denudata was a pivotal discovery that introduced a new class of natural pigments nih.gov. The process, as initially described, involved the extraction of the vibrant red pigments from the fruiting bodies of the slime mold. Subsequent chromatographic techniques were employed to separate the various components of the extract, leading to the purification of this compound and its related compounds. The structural elucidation of Bisindolylmaleimide IV revealed a symmetrical molecule consisting of two indole (B1671886) rings linked to a central maleimide (B117702) core.

Table 1: Natural Sources of Bisindolylmaleimide IV

| Organism | Classification | Compound Name |

| Arcyria denudata | Myxomycetes (Slime Mold) | This compound (Bisindolylmaleimide IV) |

| Arcyria cinerea | Myxomycetes (Slime Mold) | Bisindolylmaleimide IV |

Proposed Biosynthetic Pathways and Relationship to Indolocarbazoles

The biosynthesis of Bisindolylmaleimide IV is intricately linked to the well-studied pathway of indolocarbazole alkaloids, such as staurosporine. It is widely considered a direct biosynthetic precursor to this important class of compounds nih.govresearchgate.net. The proposed biosynthetic route to Bisindolylmaleimide IV begins with the essential amino acid L-tryptophan.

The biosynthesis is thought to proceed through the oxidative dimerization of two tryptophan-derived units. While the precise enzymatic machinery in Arcyria denudata has not been fully characterized, a plausible pathway can be proposed based on the biosynthesis of related indolocarbazoles and biomimetic chemical syntheses nih.gov.

The initial steps likely involve the conversion of L-tryptophan to an activated intermediate, such as indole-3-pyruvic acid imine. Two molecules of this intermediate are then proposed to undergo an oxidative coupling reaction to form a dimeric species. The subsequent formation of the characteristic maleimide ring is a key step in the pathway, though the exact enzymatic mechanism for this cyclization and oxidation remains a subject of investigation.

The relationship between Bisindolylmaleimide IV and indolocarbazoles is that of a precursor and its cyclized product. The final step in the formation of the indolocarbazole scaffold is the intramolecular oxidative cyclization of Bisindolylmaleimide IV. This crucial transformation involves the formation of a carbon-carbon bond between the two indole rings, creating the rigid, planar pentacyclic core characteristic of indolocarbazoles. While this cyclization can be achieved through chemical methods, such as using palladium acetate (B1210297) as a catalyst, the enzymatic process in nature is likely facilitated by a specific oxidase or dehydrogenase.

Table 2: Key Compounds in the Proposed Biosynthetic Pathway

| Compound Name | Role in Pathway |

| L-Tryptophan | Primary Precursor |

| Indole-3-pyruvic acid imine | Proposed Intermediate |

| Bisindolylmaleimide IV | Key Intermediate/Precursor |

| Indolocarbazole (e.g., Arcyriaflavin A) | Final Product |

This proposed pathway highlights the central role of Bisindolylmaleimide IV as a pivotal intermediate, bridging the gap between simple amino acid precursors and the structurally complex and biologically active indolocarbazole alkaloids. Further research into the enzymatic processes within Myxomycetes is needed to fully elucidate the intricate steps of its biosynthesis.

Advanced Synthetic Methodologies and Chemical Derivatization of Bisindolylmaleimides

Strategies for de novo Synthesis of the Bisindolylmaleimide Core

The synthesis of the bisindolylmaleimide framework can be accomplished through two primary routes: those that begin with a pre-formed maleimide (B117702) ring and attach the indole (B1671886) moieties, and those that form the maleimide ring in the final stages of the synthesis. mdpi.com

Indole Electrophilic Substitution Approaches

A prevalent strategy for synthesizing the bisindolylmaleimide core involves the electrophilic substitution of indoles onto a maleimide-based electrophile. The C-3 position of the indole ring is nucleophilic and can be activated for reaction with electrophilic partners like 2,3-dihalomaleimides.

The seminal synthesis of a bisindolylmaleimide was reported by Steglich et al. in 1980. mdpi.com This approach utilized a Grignard methodology, where indolyl magnesium iodide, acting as the nucleophile, attacks N-methyl-2,3-dibromomaleimide. This reaction, conducted in the presence of hexamethylphosphoramide (B148902) (HMPA), yielded the corresponding N-methyl bisindolylmaleimide. mdpi.com The choice of solvent is critical in this reaction; for instance, using toluene (B28343) can favor the formation of the bisindolyl compound, while THF may predominantly yield the monoindolyl product. mdpi.com

A significant challenge in this area has been the synthesis of unsymmetrically substituted bisindolylmaleimides. One successful approach involves a sequential addition of different indole Grignard reagents to a protected dihalomaleimide, allowing for the introduction of two distinct indole moieties.

Maleimide Ring Assembly Methodologies

An alternative to the electrophilic substitution of a pre-formed maleimide is the construction of the maleimide ring itself from indole-containing precursors. This approach offers a different strategic advantage and can be highly efficient.

One such method involves a Perkin-type condensation. Davis et al. developed a route where indolyl-3-glyoxylyl chlorides react with aryl acetic acids to form indolylaryl maleic anhydrides. These anhydrides can then be converted to the desired maleimides. A notable application of this strategy led to the synthesis of a bisindolylmaleimide by reacting 2-(1-methylindol-3-yl)-2-oxoacetyl chloride with 1-methyl-3-indolylacetic acid, which formed the corresponding maleic anhydride (B1165640) that could be subsequently converted to the maleimide. mdpi.com A drawback of this specific route is the necessity of protecting the indole nitrogens. mdpi.com

Another powerful ring assembly methodology involves the condensation of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of a strong base like potassium tert-butoxide in THF. mdpi.com This method has proven successful for a range of aryl and heteroaryl derivatives.

Development of Cost-Effective and High-Yielding Synthetic Protocols

Efficiency, in terms of both chemical yield and cost, is paramount for the practical application of any synthetic route. Significant research has been directed towards optimizing the synthesis of bisindolylmaleimides.

Faul and colleagues developed a highly efficient and general method for preparing both symmetrical and unsymmetrical bisindolylmaleimides in excellent yields (84-100%). Their protocol involves the condensation of readily available indole-3-acetamides with methyl indole-3-glyoxylates using potassium tert-butoxide in THF. This method demonstrates broad functional group tolerance.

More recently, Shengyin et al. reported a cost-effective and high-yield process specifically for Arcyriarubin A (Bisindolylmaleimide IV). mdpi.com Their approach involves an initial reaction between indole and a maleimide in the presence of zinc chloride to form a succinimide (B58015) intermediate. This intermediate is then oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield a mono-indole maleimide. The final key step is a palladium-catalyzed cross-coupling reaction with a second equivalent of indole, using copper acetate (B1210297) as an oxidant, to afford Bisindolylmaleimide IV in a high yield of 77%. mdpi.com

Synthesis of Bisindolylmaleimide IV and its Analogues

Bisindolylmaleimide IV, also known as this compound, is the simplest member of the bisindolylmaleimide family and serves as a crucial template for medicinal chemistry efforts. mdpi.com The synthetic methods described previously are directly applicable to its production.

The palladium-catalyzed approach by Shengyin et al. provides a direct and efficient route to Bisindolylmaleimide IV with a reported yield of 77%. mdpi.com The Perkin-type condensation strategy developed by Faul et al., involving the reaction of an indole-3-oxoacetate ester with an indole-3-acetamide (B105759) in the presence of potassium tert-butoxide, also represents a high-yield synthesis of this core structure. mdpi.com

The synthesis of analogues often involves modifying the indole precursors before the core-forming reaction. For example, by using substituted indoles in either the Grignard-based electrophilic substitution or the maleimide ring assembly methodologies, a wide variety of analogues with different substitution patterns on the indole rings can be generated. nih.govnih.gov Furthermore, the indole nitrogens and the maleimide nitrogen provide handles for further derivatization after the core has been assembled, leading to compounds like Bisindolylmaleimide I (GF109203X) or clinical candidates such as Enzastaurin. mdpi.comnih.gov

| Methodology | Key Reagents | Reported Yield | Advantages |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling (Shengyin et al.) | Indole, Maleimide, ZnCl₂, DDQ, Pd(OAc)₂, Cu(OAc)₂ | 77% | Cost-effective, high-yielding |

| Perkin-Type Condensation (Faul et al.) | Indole-3-oxoacetate, Indole-3-acetamide, KOtBu, THF | High (e.g., 93% for a key step) | High efficiency, general applicability |

Methodologies for Macrocyclic Bisindolylmaleimide Synthesis

Macrocyclization of the bisindolylmaleimide scaffold, typically by tethering the two indole nitrogen atoms, has led to the discovery of highly potent and selective protein kinase inhibitors, such as Ruboxistaurin. mdpi.com The synthesis of these complex structures presents unique challenges, primarily the need to favor intramolecular cyclization over intermolecular polymerization.

A common and effective approach is the intermolecular alkylation of a pre-formed bisindolylmaleimide with a chiral bis-alkylating agent. mdpi.com For instance, the synthesis of the selective PKC inhibitor Ruboxistaurin utilized a bisindolylmaleimide precursor which was then reacted with a suitable alkylating agent to furnish the macrocycle in excellent yield. mdpi.com This strategy is often convergent and amenable to large-scale synthesis.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers an alternative strategy for constructing macrocyclic bisindolylmaleimides. In this approach, a linear precursor containing the two indole moieties and a tether is synthesized, and the final ring-closing step forms the macrocycle.

Several intramolecular approaches have been explored. nih.gov One strategy involves preparing a precursor with a nucleophilic site at one end and an electrophilic site at the other, which can then react to close the ring. Faul and Krumrich investigated routes that afforded a penultimate macrocyclic intermediate in yields of 32% and 73% via intramolecular cyclization. nih.gov However, a significant challenge with these methods can be competing intermolecular dimerization reactions, which can lower the yield of the desired macrocycle. nih.gov

An optimized synthesis was developed that cleverly combines the formation of the macrocycle and the maleimide ring in a single step. nih.gov This was achieved by the intramolecular reaction of a sodium indolate with a methyl indole-3-glyoxylate. The mechanism involves the initial formation of a tricarbonyl imide, followed by an irreversible alkylation of the indole nitrogen to generate the 17-membered macrocycle. Subsequent cyclization and dehydration yield the final macrocyclic bisindolylmaleimide. nih.gov This innovative approach successfully mitigates the problem of dimerization that can plague other intramolecular cyclization strategies. nih.gov

Evaluation of Intermolecular Cyclization Approaches

The synthesis of macrocyclic bisindolylmaleimides, including derivatives of Bisindolylmaleimide IV, has been explored through various intermolecular cyclization strategies. These approaches typically involve the reaction of a pre-formed bisindolylmaleimide core with a suitable linking agent to form the macrocyclic ring. Researchers have investigated different synthetic routes, broadly categorized as 'southern' or 'northern' approaches, to construct these complex molecules nih.gov. The 'southern' strategy involves adding a tether to an existing bisindolylmaleimide ring system, while the 'northern' approach builds the maleimide ring onto a precursor already containing the macrocyclic tether nih.gov.

One of the key intermolecular strategies involves the alkylation of a symmetrical bisindolylmaleimide with a chiral bis-alkylating agent. This method has proven to be highly efficient for creating 14-membered macrocycles and is suitable for large-scale, multi-kilogram synthesis acs.org. The reaction is typically performed at high dilution to minimize competing intermolecular reactions that can lead to oligomerization acs.orgacs.org. A variety of bases and solvents have been examined to optimize these cyclization reactions acs.org. For instance, the simultaneous addition of the bisindolylmaleimide and the bis-alkylating agent to a solution of cesium carbonate in DMF over an extended period has been shown to produce the desired macrocycle in good yields acs.org.

| Strategy | Description | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| Intermolecular Alkylation | Alkylation of a symmetrical bisindolylmaleimide with a chiral bis-alkylating agent. | Bisindolylmaleimide, bis-alkylating agent, Cs2CO3, DMF | 48-66% | acs.org |

| Ring-Closing Metathesis | Formation of a macrocycle from a di-olefin precursor using a Grubbs catalyst. | Di-olefin bisindolylmaleimide precursor, Grubbs catalyst | - | nih.gov |

| Substitution of α,ω-dihalides | Reaction of a bisindolylmaleimide with an α,ω-dibromide to form the tether. | Bisindolylmaleimide, α,ω-dibromide | - | nih.gov |

Other intermolecular approaches that have been explored include ring-closing metathesis (RCM) and McMurry reactions nih.gov. RCM, in particular, has been successful in forming macrocycles with longer tethers nih.gov. The choice of strategy is often dictated by the desired ring size and the nature of the tether. While these methods offer viable routes to macrocyclic bisindolylmaleimides, they can be hampered by challenges such as the need for high dilution conditions and the potential for the formation of dimeric and oligomeric side products acs.orgnih.gov. A novel one-step synthesis that combines the formation of the maleimide ring and the macrocycle has been developed to circumvent the issue of dimerization seen in other intramolecular approaches acs.orgnih.gov.

Structural Considerations and Challenges in Macrocyclization

The successful synthesis of macrocyclic bisindolylmaleimides is heavily influenced by structural and conformational factors. The primary challenge in the macrocyclization of these compounds is the inherent strain of the target ring system, particularly when short tethers are employed nih.gov. Attempts to create macrocycles with two-, three-, and four-atom tethers have been largely unsuccessful across a wide range of cyclization reactions, including palladium-catalyzed π-allyl substitution, ring-closing metathesis, McMurry reaction, and substitution of α,ω-disubstituted electrophiles nih.gov. The failure of these reactions is attributed to the significant ring strain that would be present in the resulting small macrocycles nih.gov.

The geometry of the bisindolylmaleimide core itself presents a significant hurdle. The two indole moieties are not coplanar with the central maleimide unit, resulting in distinct torsion angles 147.231.120. This non-planar arrangement is a critical consideration for the design of the tether, as the linking chain must be able to span the distance between the two indole nitrogens without introducing excessive strain. The length and flexibility of the tether are therefore paramount. Successful macrocyclization has been achieved with longer tethers of six to ten atoms, which are able to accommodate the geometric constraints of the bisindolylmaleimide scaffold nih.gov.

| Tether Length (atoms) | Success of Macrocyclization | Primary Challenge | Successful Methodologies | Reference |

|---|---|---|---|---|

| 2-4 | Unsuccessful | High ring strain | - | nih.gov |

| 6-10 | Successful | - | Ring-closing metathesis, Substitution of α,ω-dibromide | nih.gov |

Another challenge is the potential for competing intermolecular reactions, which lead to the formation of dimers and other oligomers acs.org. This is particularly problematic in intramolecular cyclization strategies and necessitates the use of high-dilution conditions to favor the desired unimolecular ring-closing reaction acs.org. The development of novel one-step synthetic methods, where the macrocyclization and maleimide formation occur in a single step, has been shown to effectively eliminate the problem of dimerization nih.gov. These structural and synthetic challenges highlight the intricate nature of designing and synthesizing macrocyclic bisindolylmaleimide derivatives.

Molecular Mechanisms of Action of Bisindolylmaleimide Iv

Protein Kinase C (PKC) Inhibition: Primary Target Recognition

Bisindolylmaleimide IV is recognized as a potent inhibitor of Protein Kinase C (PKC). nih.govaxonmedchem.com The core of its inhibitory action lies in its ability to interact with the catalytic domain of the enzyme, thereby interfering with its function.

Bisindolylmaleimide IV demonstrates potent but varied inhibition across the family of PKC isoenzymes. It has been identified as a sub-micromolar inhibitor of PKC, with an IC₅₀ value reported to be 0.1 µM to 0.55 µM for the enzyme family in general. axonmedchem.comhellobio.com While specific IC₅₀ values for Bisindolylmaleimide IV against individual isoforms are not extensively detailed in the provided context, studies on the broader class of bisindolylmaleimides indicate a general trend of slight selectivity for certain isoforms.

Research on various bisindolylmaleimide compounds has shown that they tend to exhibit a slight preference for the conventional PKC isoenzyme PKC-α over other isoforms. nih.govscilit.com For instance, a related but distinct compound, Ro 32-0432, showed a 10-fold selectivity for PKC-α over PKC-ε. nih.govscilit.comscispace.com Another related compound, Bisindolylmaleimide IX (Ro 31-8220), is a pan-PKC inhibitor with nanomolar potency against multiple isoforms. selleckchem.com Bisindolylmaleimide IV itself has been noted to exhibit micromolar inhibition against seven different PKC isoenzymes. nih.gov

Table 1: Inhibitory Potency of Bisindolylmaleimide IV and Related Compounds Against Protein Kinases

| Compound | Target Kinase | IC₅₀ Value |

|---|---|---|

| Bisindolylmaleimide IV | Protein Kinase C (PKC) | 0.1 µM hellobio.com |

| Bisindolylmaleimide IV | Protein Kinase A (PKA) | 2.0 µM hellobio.com |

| Bisindolylmaleimide IX (Ro 31-8220) | PKC-α | 5 nM selleckchem.com |

| Bisindolylmaleimide IX (Ro 31-8220) | PKC-βI | 24 nM selleckchem.com |

| Bisindolylmaleimide IX (Ro 31-8220) | PKC-βII | 14 nM selleckchem.com |

| Bisindolylmaleimide IX (Ro 31-8220) | PKC-γ | 27 nM selleckchem.com |

| Bisindolylmaleimide IX (Ro 31-8220) | PKC-ε | 24 nM selleckchem.com |

The inhibitory action of bisindolylmaleimides, including Bisindolylmaleimide IV, occurs at the catalytic domain of the kinase through competition with adenosine triphosphate (ATP). nih.govnih.govacs.org These compounds effectively occupy the ATP-binding site, preventing the enzyme from binding its natural substrate, ATP, which is essential for the phosphotransfer reaction. sigmaaldrich.com

Interestingly, while being an ATP-competitive inhibitor, Bisindolylmaleimide IV has been further characterized as an uncompetitive inhibitor with respect to the substrate peptide. nih.govnih.gov This specific mechanism implies that Bisindolylmaleimide IV preferentially binds to the enzyme-substrate complex, stabilizing the interaction between the pseudosubstrate domain and the catalytic site of PKC. nih.gov This contrasts with other bisindolylmaleimides like Bisindolylmaleimide I, which are competitive with respect to the substrate peptide. nih.govnih.gov

The unique uncompetitive inhibition mechanism of Bisindolylmaleimide IV has direct consequences on the enzyme's kinetics and stability. By targeting and stabilizing the quiescent, inactive conformation of PKC, Bisindolylmaleimide IV slows the enzyme's activation process. nih.govnih.gov This stabilization of the inactive state also leads to suppressed translocation of PKC to the membrane upon receiving an activation signal. nih.govnih.gov This is distinct from substrate-competitive inhibitors like Bisindolylmaleimide I, which target and stabilize the activated conformation of PKC, leading to a transient activation and prolonged deactivation period. nih.govnih.gov

The chemical structure of the bisindolylmaleimide pharmacophore is crucial for its inhibitory activity. The two indole (B1671886) rings and the central maleimide (B117702) ring form a structure that fits into the ATP-binding pocket of the kinase. The maleimide ring, in particular, has been identified as a critical component for kinase inhibition. nih.gov Studies comparing Bisindolylmaleimide IV (which contains a maleimide ring) with synthetic derivatives where the maleimide was replaced by a succinimide (B58015) or a lactam group showed that these derivatives had significantly lower inhibitory activity against both PKC and PKA. nih.gov This finding underscores the essential role of the maleimide headgroup in the compound's ability to effectively inhibit these kinases. nih.gov

Inhibition of Other Protein Kinases and Related Enzymes

While primarily known as a PKC inhibitor, Bisindolylmaleimide IV also exhibits activity against other protein kinases, though generally with lower potency.

Bisindolylmaleimide IV is capable of inhibiting Protein Kinase A (PKA), but it is significantly less potent against PKA compared to PKC. The reported IC₅₀ value for PKA inhibition is 2.0 µM. hellobio.com This is 20 times higher than its IC₅₀ for PKC (0.1 µM), indicating a degree of selectivity for PKC over PKA. hellobio.com As with PKC, the maleimide ring is also a critical structural feature for PKA inhibition. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition by Related Bisindolylmaleimides

While originally characterized as Protein Kinase C (PKC) inhibitors, several bisindolylmaleimide compounds have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell division, and apoptosis. The inhibitory action of these compounds on GSK-3 is a significant aspect of their molecular mechanism and may account for some of their physiological effects previously attributed solely to PKC inhibition.

Notably, Bisindolylmaleimide I (also known as GF 109203x) and Bisindolylmaleimide IX (also known as Ro 31-8220) have been demonstrated to be potent inhibitors of GSK-3. eurofinsdiscovery.comnih.gov In vitro studies have shown that these compounds can directly inhibit GSK-3 activity. For instance, in assays using cell lysates from rat epididymal adipocytes, Bisindolylmaleimide I and IX exhibited IC50 values of 360 nM and 6.8 nM, respectively. eurofinsdiscovery.comnih.gov Even greater potency was observed in assays with GSK-3β immunoprecipitates, where the IC50 values were 170 nM for Bisindolylmaleimide I and 2.8 nM for Bisindolylmaleimide IX. eurofinsdiscovery.comnih.gov

The structural features of the bisindolylmaleimide scaffold are crucial for this inhibitory activity. Bisindolylmaleimide V, which lacks certain functional groups present in Bisindolylmaleimides I and IX, shows little to no effect on GSK-3 activity, highlighting the specific molecular interactions required for inhibition. eurofinsdiscovery.comnih.gov The development of a series of bisindolylmaleimides has further elucidated the role of GSK-3 in cellular functions, such as the self-renewal of embryonic stem cells. bpsbioscience.com

The mechanism of GSK-3 inhibition by these compounds is believed to be ATP-competitive, a common mechanism for kinase inhibitors. youtube.com GSK-3 is a constitutively active kinase in resting cells, and its activity is regulated by upstream signaling pathways that lead to its inhibitory phosphorylation. youtube.com By competing with ATP for the binding site on GSK-3, bisindolylmaleimides can directly suppress its catalytic activity, mimicking the effects of upstream inhibitory signals. This direct inhibition of GSK-3 can explain some of the insulin-like effects on glycogen synthase activity observed with these compounds. eurofinsdiscovery.com

Table 1: Inhibition of GSK-3 by Related Bisindolylmaleimides

| Compound | Assay Condition | IC50 Value |

|---|---|---|

| Bisindolylmaleimide I | Cell Lysates | 360 nM |

| Bisindolylmaleimide I | GSK-3β Immunoprecipitates | 170 nM |

| Bisindolylmaleimide IX | Cell Lysates | 6.8 nM |

| Bisindolylmaleimide IX | GSK-3β Immunoprecipitates | 2.8 nM |

B-Raf Inhibition by Related Bisindolylmaleimides

The Raf family of serine/threonine-specific protein kinases, including B-Raf, are key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. nih.gov Oncogenic mutations in B-Raf, particularly the V600E mutation, lead to constitutive activation of the kinase and are found in a significant percentage of human cancers, most notably melanoma. nih.gov

Research into the kinase inhibitory profile of bisindolylmaleimides has explored their potential to target components of the MAPK pathway. Studies involving Bisindolylmaleimide IX have suggested an interaction with the B-Raf signaling pathway. In the context of drug-resistant BCR-ABL positive leukemia, the cellular response to Bisindolylmaleimide IX was found to be influenced by the expression levels of B-Raf. researchgate.net Specifically, the ectopic expression of a constitutively active form of B-Raf was shown to increase the survival of BCR-ABL expressing cells when treated with Bisindolylmaleimide IX. researchgate.net Conversely, the knockdown of B-Raf using shRNA compromised the DNA damage response induced by this compound. researchgate.net

These findings suggest that the efficacy of Bisindolylmaleimide IX is, at least in part, dependent on the B-Raf signaling axis. While this does not definitively prove direct enzymatic inhibition of B-Raf by Bisindolylmaleimide IX, it points towards a functional interaction within the cell. The development of specific B-Raf inhibitors, such as Vemurafenib and Dabrafenib, has highlighted the therapeutic potential of targeting this kinase in cancers with activating B-Raf mutations. nih.gov These approved inhibitors are known to selectively target the mutated, constitutively active form of the B-Raf protein. nih.gov Further investigation is required to fully elucidate the precise molecular nature of the interaction between bisindolylmaleimides and B-Raf and to determine if they can act as direct competitive or allosteric inhibitors of its kinase activity.

STAT3 Activation Inhibition by Novel Bisindolylmaleimide Derivatives

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, survival, and differentiation. researchgate.net Constitutive activation of STAT3 is a hallmark of many human cancers and is associated with tumor progression and metastasis. The activation of STAT3 involves its phosphorylation at a conserved tyrosine residue (Tyr705), which leads to dimerization and translocation to the nucleus, where it regulates the expression of target genes. researchgate.net

Novel derivatives of bisindolylmaleimide have been synthesized and identified as effective inhibitors of STAT3 activation. researchgate.net One such analogue, BMA097, has demonstrated the ability to suppress tumor cell growth and induce apoptosis by directly targeting the STAT3 pathway. researchgate.net The mechanism of action of BMA097 involves binding to the SH2 domain of STAT3. researchgate.net The SH2 domain is crucial for the recruitment of STAT3 to activated receptor tyrosine kinases and for the subsequent phosphorylation of Tyr705.

By binding to the pTyr-binding pocket within the SH2 domain, BMA097 effectively blocks the phosphorylation and activation of STAT3 by Janus kinases (JAKs), such as JAK2. researchgate.net This inhibition of Tyr705 phosphorylation consequently prevents the dimerization of STAT3 monomers. researchgate.net As dimerization is a prerequisite for nuclear translocation and DNA binding, the inhibition of this step effectively shuts down the transcriptional activity of STAT3. researchgate.net This leads to the downregulation of STAT3 target genes that are critical for tumor cell survival and proliferation, such as survivin and Bcl-xL. researchgate.net The development of these novel bisindolylmaleimide derivatives represents a promising strategy for targeting the oncogenic STAT3 signaling pathway in cancer therapy.

Table 2: Effects of a Novel Bisindolylmaleimide Derivative (BMA097) on STAT3 Signaling

| Molecular Event | Effect of BMA097 | Consequence |

|---|---|---|

| Binding to STAT3 | Binds to the SH2 domain | Blocks subsequent steps |

| Tyr705 Phosphorylation | Inhibited | Prevents STAT3 activation |

| STAT3 Dimerization | Inhibited | Prevents formation of active transcription factor |

| Nuclear Translocation | Inhibited | Prevents access to target genes |

| Target Gene Expression | Downregulated | Induces apoptosis and suppresses proliferation |

Modulation of Additional Molecular Targets and PKC-Independent Effects

Inhibition of Calmodulin Protein

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a crucial role as a primary transducer of intracellular calcium signals. nih.gov Upon binding to Ca2+, CaM undergoes a conformational change that allows it to interact with and modulate the activity of a wide array of target proteins, thereby regulating numerous cellular processes.

Recent studies have proposed that several bisindolylmaleimide compounds, including Bisindolylmaleimide IV, may act as inhibitors of calmodulin. nih.gov This interaction represents a novel molecular target for this class of compounds, distinct from their kinase inhibitory activities. The binding of these compounds to calmodulin has been investigated using biophysical techniques, such as fluorescent biosensors, to determine binding parameters like the dissociation constant (Kd) and stoichiometry. nih.gov

The results from these studies indicate that certain bisindolylmaleimides can bind to calmodulin with a notable affinity. For example, one of the studied compounds was found to bind to calmodulin with a Kd in the range of 193–248 nM, which is a significantly lower value (indicating higher affinity) than that of many classical calmodulin inhibitors. nih.gov Theoretical modeling and chemoinformatic analyses have provided further support for these experimental findings, offering insights into the molecular details of the interaction between the bisindolylmaleimide scaffold and the calmodulin protein. nih.gov The identification of calmodulin as a target for bisindolylmaleimides opens up new avenues for understanding their cellular effects and suggests their potential as lead compounds for the development of novel calmodulin inhibitors. nih.gov

Interaction with ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2)

ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that utilize the energy of ATP hydrolysis to transport a wide variety of substrates across cellular membranes. nih.gov One member of this family, ABCG2 (also known as breast cancer resistance protein or BCRP), is of particular interest in oncology as its overexpression in cancer cells can lead to multidrug resistance by actively effluxing chemotherapeutic agents.

Several bisindolylmaleimide compounds, including Bisindolylmaleimide IV, have been shown to interact with and inhibit the function of ABCG2. In studies using ABCG2-transfected cells, a range of bisindolylmaleimides were found to inhibit the transporter-mediated efflux of a known ABCG2 substrate, pheophorbide a. At a concentration of 10 µM, these compounds increased the intracellular fluorescence of pheophorbide a, indicating a blockage of its extrusion from the cells.

Further experiments have demonstrated that bisindolylmaleimides can directly interact with the ABCG2 protein. For example, compounds such as Bisindolylmaleimides I, II, III, IV, and V were able to inhibit the photoaffinity labeling of ABCG2 with [125I]iodoarylazidoprazosin, a probe that binds to the transporter. Importantly, these protein kinase inhibitors (PKIs) were not found to be significant substrates for transport by ABCG2 themselves. This inhibitory effect on ABCG2 suggests that bisindolylmaleimides could potentially be used to overcome multidrug resistance in tumors that overexpress this transporter, or to modulate the pharmacokinetics of drugs that are substrates of ABCG2.

Table 4: Interaction of Bisindolylmaleimides with ABCG2 Transporter

| Compound | Effect on ABCG2 | Potential Consequence |

|---|---|---|

| Bisindolylmaleimide I | Inhibition of substrate transport | Reversal of multidrug resistance |

| Bisindolylmaleimide II | Inhibition of substrate transport | Reversal of multidrug resistance |

| Bisindolylmaleimide III | Inhibition of substrate transport | Reversal of multidrug resistance |

| Bisindolylmaleimide IV | Inhibition of substrate transport | Reversal of multidrug resistance |

| Bisindolylmaleimide V | Inhibition of substrate transport | Reversal of multidrug resistance |

Inhibition of Solute Carrier Organic Cation Transporter 1 (OCT1)

Research into the molecular mechanisms of action of Bisindolylmaleimide IV has explored its potential interaction with various cellular transporters, including the Solute Carrier Organic Cation Transporter 1 (OCT1). OCT1 is a crucial transporter protein primarily located in the liver, where it facilitates the uptake of a wide range of organic cations, including many therapeutic drugs and endogenous compounds. Understanding the inhibition of this transporter is critical for predicting potential drug-drug interactions.

Contrary to the inhibitory effects observed with other members of the bisindolylmaleimide class, studies have demonstrated that Bisindolylmaleimide IV does not significantly inhibit the activity of OCT1. plos.org This finding highlights a notable specificity in the structure-activity relationship among bisindolylmaleimide compounds concerning their interaction with OCT1.

In a comprehensive study investigating the effects of various bisindolylmaleimides on OCT1-mediated transport, a clear distinction was observed between different analogs. plos.orgnih.gov The study utilized human embryonic kidney 293 (HEK293) cells engineered to express OCT1 (HEK-OCT1 cells) to assess the transport of the reference OCT1 substrate, tetraethylammonium (TEA). nih.gov

While several other bisindolylmaleimides demonstrated significant inhibition of TEA uptake, Bisindolylmaleimide IV was found to be inactive as an OCT1 inhibitor. plos.orgnih.gov This lack of inhibition was observed alongside other inactive analogs such as Bisindolylmaleimide X and Bisindolylmaleimide XI. plos.org

For comparative purposes, the inhibitory activity of a related compound, Ro 31-8220 (also known as Bisindolylmaleimide IX), was characterized in detail. Ro 31-8220 was shown to be a potent inhibitor of OCT1, exhibiting a concentration-dependent cis-inhibition of TEA uptake with a half-maximal inhibitory concentration (IC50) of 0.18 µM. nih.govnih.gov This inhibition was determined to be independent of Protein Kinase C (PKC) activity, a primary target for many bisindolylmaleimides. plos.orgnih.gov The mechanism of inhibition by Ro 31-8220 was suggested to be of a mixed type. nih.govnih.gov

The differential effects of Bisindolylmaleimide IV and Ro 31-8220 on OCT1 activity underscore the specific molecular features required for a bisindolylmaleimide to interact with and block the transporter. An in silico analysis of the structure-activity relationships suggested that molecular descriptors related to the total size of the molecule are key physicochemical parameters for OCT1 inhibition by bisindolylmaleimides. nih.govnih.gov

The detailed findings from the comparative study are summarized in the table below:

| Compound | Inhibition of OCT1 Activity | IC50 for TEA uptake (µM) |

| Bisindolylmaleimide IV | No significant inhibition | Not applicable |

| Ro 31-8220 (Bisindolylmaleimide IX) | Potent inhibitor | 0.18 |

| Bisindolylmaleimide I | Significant inhibitor | Not specified |

| Bisindolylmaleimide II | Significant inhibitor | Not specified |

| Bisindolylmaleimide III | Significant inhibitor | Not specified |

| Bisindolylmaleimide VI | Significant inhibitor | Not specified |

| Bisindolylmaleimide VII | Significant inhibitor | Not specified |

| Bisindolylmaleimide VIII | Significant inhibitor | Not specified |

| Bisindolylmaleimide X | No significant inhibition | Not applicable |

| Bisindolylmaleimide XI | No significant inhibition | Not applicable |

Data compiled from a study on OCT1-transfected HEK293 cells. plos.orgnih.gov

Structure Activity Relationship Sar Studies and Analog Development

Influence of Maleimide (B117702) Ring Modifications on Biological Activity and Selectivity

The maleimide ring is a critical component for the kinase inhibitory activity of Bisindolylmaleimide IV. nih.gov Studies have shown that alterations to this heterocyclic core can profoundly impact both the potency and selectivity of the compound. Early research in this area focused on comparing the biological activity of bisindolylmaleimides with related structures where the maleimide ring was replaced by other moieties. For instance, replacement of the maleimide ring with a succinimide (B58015) or a lactam functionality was investigated. These studies revealed that while the maleimide moiety is crucial for potent protein kinase C (PKC) inhibition, the lactam derivative did exhibit more potent activity against PKC than against protein kinase A (PKA) in micromolar concentrations. nih.gov This highlights the importance of the maleimide ring's specific chemical features in dictating the compound's interaction with the ATP-binding pocket of target kinases.

Further modifications have explored the impact of substitutions on the maleimide nitrogen. While most potent bisindolylmaleimide inhibitors are unsubstituted at this position, this site has been a target for chemical modification to modulate the compound's physicochemical properties. The general observation is that the unsubstituted maleimide nitrogen is favorable for high-affinity binding to the kinase active site.

A comparative analysis of the inhibitory activity of Arcyriarubin A (Bisindolylmaleimide IV) and its derivatives with modified maleimide-related structures underscores the critical nature of the maleimide ring for kinase inhibition. nih.gov

| Compound/Derivative | Modification | Target Kinase | Activity |

| This compound (BIM-IV) | Unmodified Maleimide | PKC | Potent Inhibitor |

| Lactam derivative | Maleimide replaced with Lactam | PKC, PKA | More potent against PKC than PKA |

Effects of Indole (B1671886) Nitrogen Alkylation on Target Engagement and Potency

Alkylation of the indole nitrogen atoms has been a highly fruitful strategy for modulating the biological activity of bisindolylmaleimides. This approach has led to the development of analogs with enhanced potency and selectivity for specific kinase targets. The introduction of alkyl groups on one or both indole nitrogens can influence the molecule's conformation, solubility, and interactions with the target kinase.

One of the early and significant findings was that N-alkylation could shift the selectivity profile of the inhibitors. For example, the bisindolylmaleimide GF109203X (BIM-I), which has a methyl group on one of the indole nitrogens, was identified as a potent and selective inhibitor of PKC isoforms at nanomolar concentrations. nih.gov It acts as a competitive inhibitor with respect to ATP, indicating that it targets the ATP-binding site of the kinase. nih.gov

The inhibitory potency of N-alkylated bisindolylmaleimides can be influenced by the nature of the ATP concentration in the assay. For instance, at a low ATP concentration (50 μM), both GF109203X and Ro31-8220 (another N-alkylated derivative) potently inhibit PKCα and PKCε with little isoform selectivity. However, at a more physiological ATP concentration (5 mM), the inhibitory potency of both compounds is reduced, and GF109203X shows greater selectivity for PKC isoforms over RSK2.

The following table summarizes the inhibitory activities of two N-alkylated bisindolylmaleimides against different kinases at varying ATP concentrations.

| Compound | ATP Concentration | Target Kinase | IC50 (nM) |

| GF109203X | 50 µM | PKCα | 8 |

| PKCε | 12 | ||

| RSK1 | 610 | ||

| RSK2 | 310 | ||

| RSK3 | 120 | ||

| 5 mM | PKCα | 310 | |

| PKCε | 170 | ||

| RSK2 | 7400 | ||

| Ro31-8220 | 50 µM | PKCα | 4 |

| PKCε | 8 | ||

| RSK1 | 200 | ||

| RSK2 | 36 | ||

| RSK3 | 5 | ||

| 5 mM | PKCα | 150 | |

| PKCε | 140 | ||

| RSK2 | 930 |

These data demonstrate that modifications to the indole nitrogen can fine-tune the selectivity and potency of bisindolylmaleimide inhibitors.

Characterization of Clinically Investigated Bisindolylmaleimide Derivatives (e.g., Ruboxistaurin, Enzastaurin)

The systematic exploration of SAR in the bisindolylmaleimide series has led to the development of several derivatives that have entered clinical investigation, most notably Ruboxistaurin and Enzastaurin. These compounds are highly active inhibitors of Protein Kinase C-β (PKC-β). nih.gov

Ruboxistaurin (LY333531) is a macrocyclic bisindolylmaleimide that was discovered through the exploration of N,N'-bridged analogs. nih.gov The incorporation of a dimethylamine (B145610) in the macrocyclic linker led to a potent and selective nanomolar inhibitor of PKC-β₂. nih.gov The macrocyclic structure constrains the conformation of the molecule, which is thought to contribute to its enhanced selectivity. Ruboxistaurin has also been shown to be active against GSK3α and GSK3β with IC50 values of 695.9 nM and 97.3 nM, respectively. nih.gov

Enzastaurin (LY317615) is a dialkylated bisindolylmaleimide that acts as an ATP-competitive inhibitor of PKC. nih.gov It demonstrates potent activity against the PKC isoforms α, β, γ, and ε, with some selectivity for PKC-β. nih.gov The synthesis of this unsymmetrical bisindolylmaleimide involves the functionalization of both indole precursors prior to the formation of the maleimide ring. nih.gov Enzastaurin has been shown to inhibit PKC activity in cancer patients.

The development of these clinical candidates showcases the successful application of SAR principles to optimize the therapeutic potential of the bisindolylmaleimide scaffold.

| Derivative | Key Structural Feature | Primary Target(s) | Noteworthy SAR Finding |

| Ruboxistaurin | Macrocyclic N,N'-bridge with dimethylamine | PKC-β₂ | Macrocyclization enhances selectivity. |

| Enzastaurin | Dialkylated, unsymmetrical | PKC isoforms (α, β, γ, ε) with selectivity for PKC-β | Asymmetric N-alkylation provides potent PKC inhibition. |

Rational Design and Synthesis of Novel Bisindolylmaleimide Scaffolds for Enhanced Properties

Building upon the foundational SAR of Bisindolylmaleimide IV, researchers have employed rational design and synthetic chemistry to create novel scaffolds with enhanced properties and novel biological activities. This has involved moving beyond simple substitutions to more complex modifications of the core structure.

One approach has been the synthesis of macrocyclic bisindolylmaleimides, such as Ruboxistaurin, to improve selectivity. nih.gov By linking the two indole nitrogen atoms with a chain of atoms, the conformational flexibility of the molecule is reduced, which can lead to more specific interactions with the target kinase. The length and composition of the macrocyclic linker are critical determinants of activity and selectivity.

Another strategy in rational design has been to target different kinases by modifying the bisindolylmaleimide scaffold. For example, the incorporation of a 7-azaindole (B17877) moiety into macrocyclic bisindolylmaleimides shifted the activity towards exclusive GSK-3β inhibition, with one lead compound showing nanomolar inhibition of GSK-3β (IC50 = 0.034 μM). nih.gov

Furthermore, novel synthetic bisindolylmaleimide alkaloids have been designed to inhibit the activation of STAT3, a different class of signaling protein. nih.gov One such analog, BMA097, was shown to bind directly to the SH2 domain of STAT3, inhibiting its phosphorylation and activation. nih.gov This demonstrates the versatility of the bisindolylmaleimide scaffold in being adaptable to target protein-protein interaction domains, not just ATP-binding sites of kinases. SAR analysis of these analogs revealed that the presence of a hydroxymethyl group in the 2,5-dihydropyrrole-2,5-dione moiety was detrimental to STAT3-inhibitory activity. nih.gov

The synthesis of these novel scaffolds often involves multi-step synthetic routes, including methods for the construction of the maleimide ring and the introduction of diverse functional groups onto the indole rings. These advanced synthetic efforts, guided by rational design principles, continue to expand the therapeutic potential of the bisindolylmaleimide class of compounds.

Future Directions and Emerging Research Avenues for Bisindolylmaleimide Iv

Further Elucidation of Undiscovered Molecular Targets and Off-Target Effects

While Bisindolylmaleimide IV is well-established as a potent inhibitor of Protein Kinase C (PKC) and also demonstrates activity against Protein Kinase A (PKA), a complete understanding of its molecular interactions remains an area of active investigation. The broader family of bisindolylmaleimides has been shown to interact with a range of other signaling molecules, suggesting that the target profile of Bisindolylmaleimide IV may be more extensive than currently appreciated researchgate.netnih.gov.

Emerging research has identified additional targets for Bisindolylmaleimide IV. For instance, studies have indicated its interaction with the ATP-binding cassette sub-family G member 2 (ABCG2), a transporter protein implicated in cancer drug resistance. Furthermore, Bisindolylmaleimide IV, along with other derivatives, has been identified as a potential inhibitor of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes.

The exploration of PKC-independent effects of the bisindolylmaleimide class, such as the modulation of Wnt signaling through Glycogen Synthase Kinase-3 beta (GSK-3β) and the induction of apoptosis, underscores the necessity for a comprehensive off-target profile of Bisindolylmaleimide IV. Techniques such as proteomic profiling and kinome scanning are crucial to systematically identify all potential binding partners and off-target effects. A thorough understanding of these interactions is essential for predicting the full spectrum of biological activity and potential therapeutic applications.

| Known and Potential Molecular Targets of Bisindolylmaleimide IV | Significance |

| Protein Kinase C (PKC) | Primary target, involved in various signaling pathways. |

| Protein Kinase A (PKA) | Known off-target, involved in cyclic AMP signaling. |

| ABCG2 | Potential target, associated with multidrug resistance in cancer. |

| Calmodulin | Potential target, a key calcium sensor in cellular signaling. |

| Other Kinases (e.g., GSK-3β) | Potential off-targets based on studies of related compounds. |

Development of Highly Selective Bisindolylmaleimide Derivatives with Improved Therapeutic Indices

A significant avenue of future research lies in the rational design and synthesis of Bisindolylmaleimide IV derivatives with enhanced selectivity and improved therapeutic indices. The development of compounds that can selectively target specific PKC isoforms or other desired molecular targets while minimizing off-target effects is a key objective. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifications to the bisindolylmaleimide scaffold influence target binding and biological activity nih.govresearchgate.net.

Researchers have explored various synthetic strategies to create novel derivatives. These include modifications to the indole (B1671886) rings, the maleimide (B117702) core, and the nitrogen substituents nih.govmdpi.comnih.gov. For example, the synthesis of N-methyl-bisindolylmaleimide derivatives has been evaluated for their potential as cell death inhibitors nih.gov. The goal of these synthetic endeavors is to generate a library of compounds with diverse biological profiles, from which candidates with optimal selectivity and potency can be identified.

The ultimate aim is to develop derivatives with a superior therapeutic index, meaning a greater separation between the doses required for therapeutic efficacy and those causing toxicity. This involves a continuous cycle of chemical synthesis, biological evaluation, and computational modeling to refine the molecular structure for improved performance. The development of highly selective bisindolylmaleimide derivatives holds the promise of more targeted and less toxic therapeutic agents researchgate.net.

| Compound Class | Modification Strategy | Observed Effect |

| N-methyl-bisindolylmaleimide derivatives | Substitution on the indole nitrogen. | Altered activity as cell death inhibitors nih.gov. |

| Amino acid ester conjugates | Conjugation of amino acid esters to the bisindolylmaleimide core. | Varied inhibitory activity against tumor cell lines nih.gov. |

| Hydroxymaleimide derivatives | Introduction of a hydroxyl group to the maleimide headgroup. | Unique selectivity patterns with respect to GSK-3 and CDK kinases nih.gov. |

Exploration of Bisindolylmaleimide IV in Combination Therapies

The potential of Bisindolylmaleimide IV in combination with other therapeutic agents is a promising area of investigation, particularly in the context of cancer treatment. The rationale behind combination therapies is to target multiple signaling pathways simultaneously, potentially leading to synergistic effects and overcoming mechanisms of drug resistance researchgate.netnih.gov.

Studies involving other bisindolylmaleimide derivatives have demonstrated the viability of this approach. For instance, certain derivatives have been shown to sensitize cancer cells to apoptosis induced by death ligands such as FasL and TNF-α tandfonline.com. The combination of Bisindolylmaleimide I with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) has been shown to enhance the reduction of viable cancer cells mdpi.com. These findings suggest that Bisindolylmaleimide IV could also potentiate the effects of conventional chemotherapy or targeted agents.

Future research should focus on systematically evaluating the efficacy of Bisindolylmaleimide IV in combination with a range of anticancer drugs. This will involve in vitro studies to identify synergistic interactions and to elucidate the underlying molecular mechanisms. The goal is to identify drug combinations that offer superior therapeutic outcomes compared to single-agent treatments, potentially allowing for lower doses of each drug and thereby reducing toxicity.

Advanced Preclinical and Translational Research Studies to Validate Clinical Potential

To bridge the gap between promising laboratory findings and clinical application, advanced preclinical and translational research on Bisindolylmaleimide IV is essential. This involves rigorous evaluation in relevant animal models of disease to assess its in vivo efficacy, pharmacokinetics, and pharmacodynamics. While some preclinical studies have been conducted with other bisindolylmaleimides, dedicated in vivo studies for Bisindolylmaleimide IV are a critical next step nih.gov.

Translational research will play a pivotal role in identifying patient populations that are most likely to benefit from treatment with Bisindolylmaleimide IV. This includes the development of biomarkers to predict treatment response and to monitor therapeutic efficacy. For example, the expression or activity levels of its molecular targets, such as specific PKC isoforms, could serve as potential biomarkers.

The journey from a promising compound to a clinically approved therapeutic is long and requires a multi-faceted approach. For Bisindolylmaleimide IV, this will necessitate comprehensive preclinical testing in models that accurately reflect human disease, followed by well-designed clinical trials to establish its safety and efficacy in patients. The insights gained from these studies will be crucial in determining the ultimate clinical utility of Bisindolylmaleimide IV and its derivatives.

Q & A

Q. How can large-scale datasets from Bisindolylmaleimide IV studies be managed for interdisciplinary collaboration?

- Methodological Answer : Implement version-controlled repositories (e.g., GitHub) for code and data. Use interoperable formats (e.g., .csv, .h5ad) and metadata standards (e.g., MIAME for microarray data). Conduct joint analysis workshops with biostatisticians and computational biologists to ensure rigor .

Hypothesis Development

Q. How can prior studies inform hypothesis generation for Bisindolylmaleimide IV’s role in novel therapeutic contexts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.